molecular formula C16H15ClN4O B12737233 Imidazo(1,2-a)pyridine-3-acetamide, 6-chloro-N,N-dimethyl-2-(2-pyridinyl)- CAS No. 88570-92-7

Imidazo(1,2-a)pyridine-3-acetamide, 6-chloro-N,N-dimethyl-2-(2-pyridinyl)-

Cat. No.: B12737233
CAS No.: 88570-92-7
M. Wt: 314.77 g/mol
InChI Key: ZDXXQYUWGISKLA-UHFFFAOYSA-N
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Description

Imidazo(1,2-a)pyridine-3-acetamide, 6-chloro-N,N-dimethyl-2-(2-pyridinyl)- is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. These compounds are known for their wide range of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties . The unique structure of imidazo[1,2-a]pyridine derivatives makes them valuable scaffolds in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo(1,2-a)pyridine-3-acetamide, 6-chloro-N,N-dimethyl-2-(2-pyridinyl)- can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization and functionalization reactions . The reaction conditions typically involve the use of catalysts such as iron or iodine, and solvents like dimethyl sulfoxide (DMSO) or dimethylacetamide (DMA) .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can help in achieving high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Imidazo(1,2-a)pyridine-3-acetamide, 6-chloro-N,N-dimethyl-2-(2-pyridinyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can exhibit enhanced pharmacological properties .

Scientific Research Applications

Imidazo(1,2-a)pyridine-3-acetamide, 6-chloro-N,N-dimethyl-2-(2-pyridinyl)- has numerous scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Imidazo(1,2-a)pyridine-3-acetamide, 6-chloro-N,N-dimethyl-2-(2-pyridinyl)- is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to target multiple biological pathways makes it a versatile compound in medicinal chemistry .

Properties

CAS No.

88570-92-7

Molecular Formula

C16H15ClN4O

Molecular Weight

314.77 g/mol

IUPAC Name

2-(6-chloro-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylacetamide

InChI

InChI=1S/C16H15ClN4O/c1-20(2)15(22)9-13-16(12-5-3-4-8-18-12)19-14-7-6-11(17)10-21(13)14/h3-8,10H,9H2,1-2H3

InChI Key

ZDXXQYUWGISKLA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CC1=C(N=C2N1C=C(C=C2)Cl)C3=CC=CC=N3

Origin of Product

United States

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